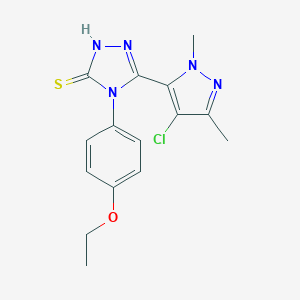![molecular formula C18H16ClF4NO2 B280034 N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280034.png)
N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides and is known for its unique chemical structure that makes it an attractive candidate for drug design.
作用機序
The exact mechanism of action of N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of disease.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and reduce oxidative stress in Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of using N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide in lab experiments is its potent activity against various diseases. However, one of the limitations of using this compound is its high cost and limited availability.
将来の方向性
There are several future directions for the research on N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its therapeutic potential.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases.
4. Exploration of the use of this compound as a lead compound for drug design.
Conclusion:
N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is a promising chemical compound that has potential applications in drug discovery and development. Its unique chemical structure and potent activity against various diseases make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential in the treatment of other diseases.
合成法
The synthesis of N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide involves the reaction of 4-chlorobenzylamine with 3-(2,2,3,3-tetrafluoropropoxy)methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and the product is purified using column chromatography.
科学的研究の応用
N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit potent activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C18H16ClF4NO2 |
|---|---|
分子量 |
389.8 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |
InChI |
InChI=1S/C18H16ClF4NO2/c19-15-6-4-12(5-7-15)9-24-16(25)14-3-1-2-13(8-14)10-26-11-18(22,23)17(20)21/h1-8,17H,9-11H2,(H,24,25) |
InChIキー |
SOKPUGSBFXUGNO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)COCC(C(F)F)(F)F)C(=O)NCC2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)Cl)COCC(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)
![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)
![Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)

![4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)
![2-amino-4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280021.png)
